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Compound of Interest

Compound Name:
Ethyl 2-[(propan-2-

yl)amino]benzoate

CAS No.: 851279-18-0

Cat. No.: B1461437 Get Quote

Executive Summary
This guide provides a structural elucidation and performance comparison for Ethyl N-

isopropylanthranilate (CAS: 54813-77-3), a secondary amine anthranilate derivative. Unlike

simple primary anthranilates (e.g., Ethyl Anthranilate) used in flavor and fragrance profiling, the

N-isopropyl variant exhibits unique mass spectral behavior due to steric hindrance and specific

ortho-effects.

This document details the fragmentation mechanics, specifically the competition between

-cleavage of the N-alkyl group and the McLafferty-like ortho-rearrangement involving the ester
moiety. It serves as a reference for researchers distinguishing this compound from homologous
impurities in pharmaceutical synthesis or essential oil analysis.

Part 1: Chemical Context & Structural Basis
To interpret the mass spectrum accurately, we must first establish the structural environment

that dictates fragmentation.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1461437?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1461437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Specification

Compound Name Ethyl 2-(isopropylamino)benzoate

Formula
ngcontent-ng-c1352109670="" _nghost-ng-

c1270319359="" class="inline ng-star-inserted">

Molecular Weight 207.27 g/mol

Key Functional Groups

1.[1][2][3][4] Ethyl Ester: Susceptible to loss of

ethoxy (

) and ethanol (

).2. N-Isopropyl Amine: Susceptible to

-cleavage (loss of methyl).3. Ortho-Positioning:

Enables intramolecular hydrogen transfer.

The "Ortho-Effect" Pre-requisite
In anthranilates, the proximity of the amine hydrogen and the ester carbonyl oxygen facilitates

a characteristic six-membered transition state. This "ortho-effect" often dominates the

spectrum, suppressing the molecular ion intensity in favor of rearrangement ions.

Part 2: Experimental Protocol (Self-Validating
System)
This protocol ensures reproducible ionization and separation. The use of a non-polar column is

recommended to prevent peak tailing associated with the secondary amine.

Gas Chromatography Conditions
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m

0.25mm

0.25

m.
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Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Inlet: Splitless (1 min purge) at 250°C. Note: High inlet temperatures can induce thermal

degradation; do not exceed 260°C.

Oven Program:

Hold 60°C for 1 min.

Ramp 10°C/min to 280°C.

Hold 5 min.

Mass Spectrometry Parameters
Ionization: Electron Impact (EI) at 70 eV.[3]

Source Temperature: 230°C.

Scan Range:

35–350.

Solvent Delay: 3.0 min (to skip solvent peak).
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Figure 1: Standardized GC-MS workflow for anthranilate derivatives.

Part 3: Fragmentation Mechanics & Spectral
Analysis[6]
The mass spectrum of Ethyl N-isopropylanthranilate is defined by three competing pathways.
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Primary Pathway: -Cleavage (Dominant)
The isopropyl group on the nitrogen is highly susceptible to

-cleavage. The loss of a methyl group (

, 15 Da) forms a stable iminium ion.

Transition:

Mechanism: The radical cation stabilizes on the nitrogen, ejecting a methyl radical from the

isopropyl branch.

Secondary Pathway: The Ortho-Effect (Rearrangement)
The amine hydrogen transfers to the ester carbonyl oxygen, leading to the elimination of a

neutral ethanol molecule (

, 46 Da) or an ethoxy radical (

, 45 Da).

Transition:

(Loss of Ethanol - Ketene formation).

Transition:

(Loss of Ethoxy - Acylium ion).

Fragmentation Pathway Diagram
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Figure 2: Mechanistic fragmentation pathways for Ethyl N-isopropylanthranilate.

Part 4: Comparative Analysis
This section compares the target molecule against its closest structural analogs to assist in

identification.

Table 1: Spectral Fingerprint Comparison
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Feature
Ethyl N-

isopropylanthranilate

(Target)

Ethyl Anthranilate

(Alternative 1)

Ethyl N-

methylanthranilate

(Alternative 2)

Molecular Weight 207 165 179

Base Peak (Typical) 192 (M-15) 119 (M-46) 132 (M-47)

Molecular Ion (

)
Weak (<15%) Moderate (30-50%) Moderate (20-40%)

Key Diagnostic Loss
M-15 (Methyl loss

from isopropyl)

M-46 (Ethanol loss via

ortho-effect)

M-29 (Ethyl loss) or

M-15

Retention Index (DB-

5)
~1480 - 1510 ~1180 - 1200 ~1350 - 1380

Differentiation

Strong M-15 peak

distinguishes it from

straight-chain alkyls.

[1][5][6]

Lack of N-alkyl

fragments; simple

ester cleavage.

M-15 is less

prominent than in

isopropyl; M-47

dominates.

Analysis of Alternatives
Vs. Ethyl Anthranilate: The target compound elutes significantly later due to increased

molecular weight and lipophilicity. The spectrum of the target is dominated by the alkyl

cleavage (

192), whereas Ethyl Anthranilate is dominated by the ortho-effect loss of ethanol (

119).

Vs. Ethyl N-methylanthranilate: Differentiating the N-methyl from the N-isopropyl derivative

relies on the intensity of the

peak. In the N-isopropyl compound, the loss of a methyl group relieves steric strain and
forms a secondary carbocation-like structure, making the

peak significantly more intense than in the N-methyl analog.
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Part 5: Diagnostic Workflow
To confirm the identity of Ethyl N-isopropylanthranilate in a complex matrix (e.g., drug

intermediate mixture or essential oil), follow this logic:

Check Retention Time: Look for a peak eluting approximately 250–300 index units after Ethyl

Anthranilate.

Verify Parent Ion: Confirm presence of

207 (even if weak).

Assess Base Peak: If the base peak is

(

192), it strongly indicates an N-isopropyl or N-ethyl group (where

-cleavage of methyl is possible).

Confirm Ortho-Effect: Look for the satellite peaks at

161/162. Absence of these suggests the ester group is meta/para or absent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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